

4,6-dichloro-5-fluoropyrimidine CAS number

213265-83-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760

[Get Quote](#)

An In-depth Technical Guide to **4,6-dichloro-5-fluoropyrimidine** (CAS: 213265-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-5-fluoropyrimidine is a halogenated heterocyclic organic compound.^[1] Identified by the CAS number 213265-83-9, this compound features a pyrimidine ring structure substituted with two chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.^[1] Its unique arrangement of functional groups provides reactive sites that are highly valuable for further chemical transformations, establishing it as a critical intermediate and versatile building block in organic synthesis.^{[1][2]}

Primarily, **4,6-dichloro-5-fluoropyrimidine** serves as a key precursor in the development of pharmaceuticals and agrochemicals.^{[2][3][4]} The presence and position of its halogen substituents significantly influence its reactivity, making it an important component in the synthesis of more complex, biologically active molecules, such as kinase inhibitors.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, safety, and handling protocols.

Physical and Chemical Properties

The physical and chemical properties of **4,6-dichloro-5-fluoropyrimidine** are summarized below. The compound is typically a colorless oil or a white to off-white solid.^{[1][3]} It is slightly

soluble in water but shows good solubility in common organic solvents.[1][3][4][5]

Property	Value	Source(s)
Molecular Formula	C ₄ HCl ₂ FN ₂	[4][6][7]
Molecular Weight	166.97 g/mol	[6][7]
Appearance	Amber/colorless oil or solid	[1][3][5]
Boiling Point	35°C @ 1 torr; 50-60°C @ 14 mmHg	[3][4][5]
Density	1.605 ± 0.06 g/cm ³ (Predicted)	[5][8]
Flash Point	91°C (196°F)	[4][5]
pKa	-5.42 ± 0.26 (Predicted)	[5]
Storage Temperature	2-8°C, Inert atmosphere	[5]
Water Solubility	Slightly soluble	[3][4][5]
IUPAC Name	4,6-dichloro-5-fluoropyrimidine	[7]
InChI Key	DGMIGAHDDPJOPN-UHFFFAOYSA-N	[4][7]
SMILES	C1=NC(=C(C(=N1)Cl)F)Cl	[6]

Spectroscopic Data

Spectroscopic data for **4,6-dichloro-5-fluoropyrimidine** is available for structure confirmation and analysis.

- ¹H NMR (400 MHz, DMSO-d6): δ 8.8 (s, 1H).[3]
- Other spectroscopic data such as ¹³C NMR, IR, and MS are also available from various chemical suppliers.[9][10]

Synthesis and Experimental Protocols

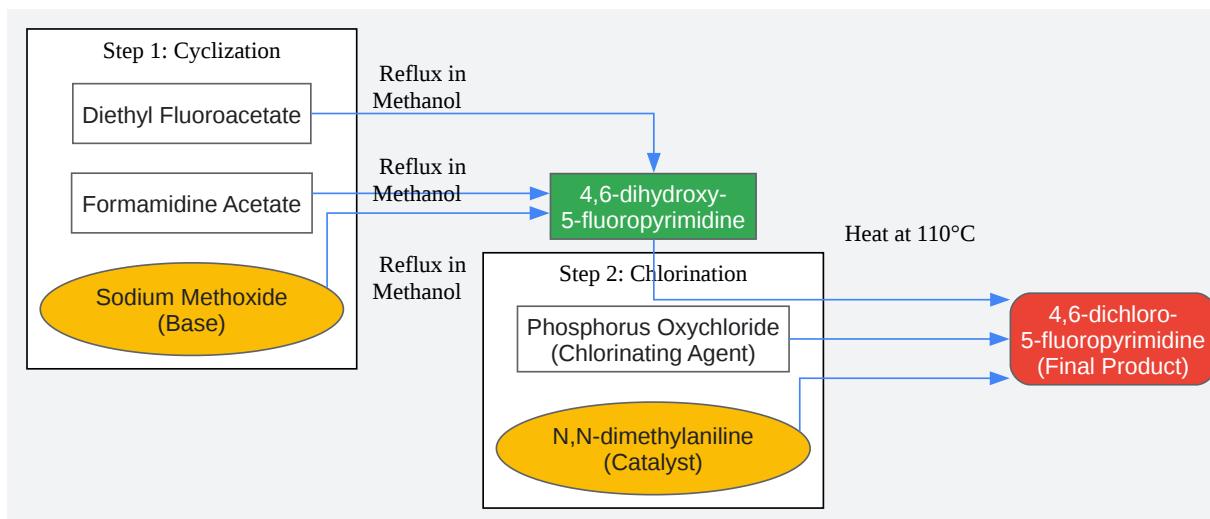
The synthesis of **4,6-dichloro-5-fluoropyrimidine** is typically achieved through a two-step process starting from diethyl fluoroacetate or a similar precursor.[11][12][13]

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

This step involves the cyclization of a fluorinated starting material with formamidine acetate in the presence of a strong base.[11]

Experimental Protocol:

- Add sodium methoxide (2.0 mol) and methanol (1200 mL) to a 2000 mL reaction flask.[11]
- Add formamidine acetate (2.0 mol) to the mixture and heat to reflux.[11]
- Add diethyl fluoroacetate (1.0 mol) dropwise over approximately 1 hour.[11]
- Maintain the reaction at reflux for 8 hours.[11]
- After the reaction is complete, distill off the methanol under reduced pressure.[11]
- Dissolve the residue in 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.[11]
- Filter the solid and dry it in a vacuum at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.[11]


Step 2: Chlorination to 4,6-dichloro-5-fluoropyrimidine

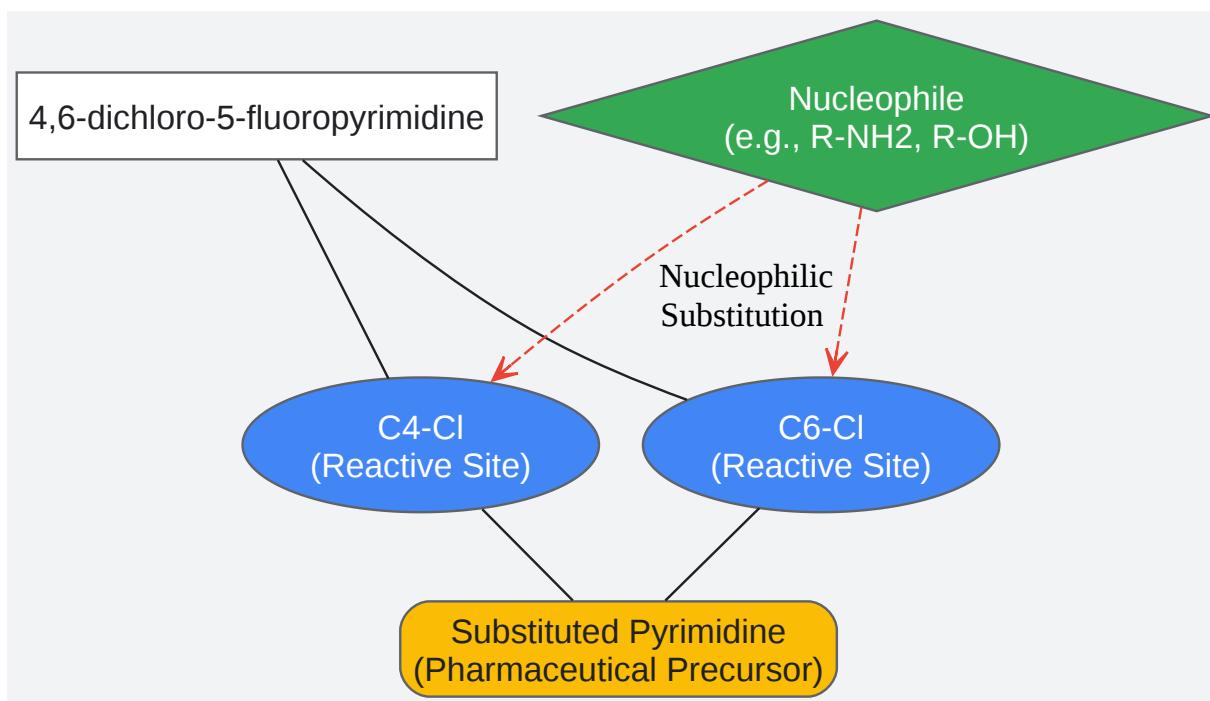
The intermediate dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl_3).[3][13]

Experimental Protocol:

- To a slurry of 5-fluoropyrimidine-4,6-diol (2.125 mol) in a 2 L three-necked round-bottomed flask, slowly add phosphorus oxychloride (6.376 mol) at room temperature.[3]
- Slowly add N,N-dimethylaniline (0.638 mol) to the slurry via an addition funnel. The reaction is exothermic.[3]
- Heat the reaction mixture to 110°C and stir for 6 hours.[3]

- After cooling, the excess phosphorus oxychloride can be distilled off.[13]
- The reaction mixture is carefully poured onto crushed ice.[3]
- The aqueous layer is extracted with dichloromethane (2 x 2 L).[3]
- The combined organic layers are washed sequentially with cold 6 N hydrochloric acid and saturated sodium bicarbonate solution.[3]
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford **4,6-dichloro-5-fluoropyrimidine** as an oil.[3]
- Further purification can be achieved by vacuum distillation.[3]

[Click to download full resolution via product page](#)


Synthesis workflow for **4,6-dichloro-5-fluoropyrimidine**.

Applications in Research and Development

4,6-dichloro-5-fluoropyrimidine is a valuable intermediate for pharmaceuticals.[3][4] The two chlorine atoms on the pyrimidine ring are effective leaving groups, making them susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.

While specific drug pathways involving this exact molecule are proprietary, its structural motif is common in the development of:

- Kinase Inhibitors: Fluorinated pyrimidines are core structures in many small molecule kinase inhibitors used in targeted cancer therapies.[2]
- Antiviral Agents: It can serve as a building block for nucleoside analogs used in antiviral treatments.[2]
- Agrochemicals: The compound also finds use in the development of novel pesticides and herbicides.[2][13]

[Click to download full resolution via product page](#)

Reactivity of **4,6-dichloro-5-fluoropyrimidine** as an intermediate.

Safety and Handling

4,6-dichloro-5-fluoropyrimidine is a hazardous chemical that causes severe skin burns and eye damage.[\[7\]](#)[\[14\]](#) It is also harmful if swallowed, in contact with skin, or inhaled.[\[7\]](#)[\[14\]](#) Strict adherence to safety protocols is mandatory.

Hazard Identification and Precautionary Statements

GHS Classification	Hazard Statement (H-Code)	Precautionary Statement (P-Code)	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P330	[7] [14]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	P280	[7] [14]
Skin Corrosion	H314: Causes severe skin burns and eye damage	P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405	[7] [14]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	P261, P271	[7] [14]
Serious Eye Damage	H318: Causes serious eye damage	P280, P305+P351+P338	[7]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[\[14\]](#) [\[15\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)
- Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[15\]](#)

- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[14][15]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]
- General Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14] Launder contaminated clothing before reuse.[14]

First Aid Measures

- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14][15] If not breathing, give artificial respiration.[15] Call a physician or poison control center immediately.[14][15]
- Skin Contact: Immediately take off all contaminated clothing.[14][15] Rinse skin with plenty of water or shower for at least 15 minutes.[14][15] Call a physician immediately.[15]
- Eye Contact: Rinse cautiously with water for several minutes.[14][15] Remove contact lenses, if present and easy to do.[15] Continue rinsing for at least 15 minutes.[14][15] Immediately call a physician or ophthalmologist.[15]
- Ingestion: Rinse mouth.[14][15] DO NOT induce vomiting.[14][15] Call a physician or poison control center immediately.[15]

Storage and Disposal

- Storage: Store locked up in a dry, cool, and well-ventilated place.[15] Keep the container tightly closed and store in a corrosives area.[15] Keep away from heat, sparks, and open flames.[15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15] Do not empty into drains.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 4. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 5. 4,6-Dichloro-5-fluoropyrimidine, CasNo.213265-83-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]
- 7. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. 213265-83-9|4,6-Dichloro-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 10. 4,6-Dichloro-5-fluoropyrimidine(213265-83-9) 1H NMR [m.chemicalbook.com]
- 11. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. KR100676222B1 - Method for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 13. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4,6-dichloro-5-fluoropyrimidine CAS number 213265-83-9]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312760#4-6-dichloro-5-fluoropyrimidine-cas-number-213265-83-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com